molecular formula C15H17ClO3 B5217864 4-butyl-6-chloro-7-ethoxy-2H-chromen-2-one

4-butyl-6-chloro-7-ethoxy-2H-chromen-2-one

Cat. No.: B5217864
M. Wt: 280.74 g/mol
InChI Key: KKYKKWNKBBCIBJ-UHFFFAOYSA-N
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Description

4-butyl-6-chloro-7-ethoxy-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of aromatic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The structure of this compound consists of a chromen-2-one core with butyl, chloro, and ethoxy substituents at positions 4, 6, and 7, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-6-chloro-7-ethoxy-2H-chromen-2-one can be achieved through several methods, including the Pechmann condensation, Knoevenagel condensation, and Michael addition reactions. One common method involves the condensation of 7-ethoxy-4-hydroxycoumarin with butyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-butyl-6-chloro-7-ethoxy-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted coumarins, dihydrocoumarins, and quinones, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-butyl-6-chloro-7-ethoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-butyl-6-chloro-7-ethoxy-2H-chromen-2-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the butyl, chloro, and ethoxy groups may enhance its lipophilicity, stability, and potential biological activities compared to other coumarin derivatives .

Properties

IUPAC Name

4-butyl-6-chloro-7-ethoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClO3/c1-3-5-6-10-7-15(17)19-13-9-14(18-4-2)12(16)8-11(10)13/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYKKWNKBBCIBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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